Chemical structure and molecular properties of (4-Chloro-1-benzofuran-3-yl)methanamine
Chemical structure and molecular properties of (4-Chloro-1-benzofuran-3-yl)methanamine
The following technical guide details the chemical structure, synthesis, and molecular properties of (4-Chloro-1-benzofuran-3-yl)methanamine , a specialized heterocyclic scaffold used in medicinal chemistry.
CAS Number: 1824406-12-3
Molecular Formula: C
Executive Summary
(4-Chloro-1-benzofuran-3-yl)methanamine is a bicyclic heteroaromatic primary amine.[1] It serves as a high-value pharmacophore in drug discovery, particularly for central nervous system (CNS) agents and kinase inhibitors. The molecule features a benzofuran core substituted with a chlorine atom at the C4 position and a methanamine side chain at the C3 position. This specific substitution pattern creates a unique steric and electronic profile: the C4-chloro substituent occupies a "bay region" adjacent to the C3-side chain, influencing the conformational flexibility of the amine and modulating ligand-receptor binding kinetics.[1]
Chemical Architecture & Electronic Profile
Structural Analysis
The molecule consists of a fused benzene and furan ring (benzofuran).[2][3] The numbering system assigns the oxygen atom as position 1.
-
Core: 1-Benzofuran (isosteric with indole).[1]
-
C4-Chloro Substituent: The chlorine atom at position 4 is critical.[1] It provides lipophilicity and metabolic stability (blocking oxidation at this site). Sterically, it interacts with the C3-methanamine group, potentially restricting rotation and enforcing a preferred bioactive conformation.
-
C3-Methanamine: A primary amine linked via a methylene bridge.[1] This group acts as a key hydrogen bond donor/acceptor and a cationic center at physiological pH.
Electronic Effects
-
Inductive Effect (-I): The C4-Cl withdraws electron density from the benzene ring, slightly deactivating the system towards electrophilic aromatic substitution compared to the unsubstituted benzofuran.
-
Resonance Effect (+M): The oxygen lone pair donates density into the furan ring, maintaining aromaticity.
-
Basicity: The amine is separated from the aromatic ring by a methylene spacer, preventing direct resonance delocalization of the nitrogen lone pair. Consequently, it retains the basicity typical of benzylic amines (pKa
9.0–9.5).
Physicochemical Profiling
The following properties are calculated based on the structural scaffold, essential for evaluating "drug-likeness" (Lipinski's Rule of 5).
| Property | Value (Estimated) | Significance |
| Molecular Weight | 181.62 g/mol | Fragment-like; ideal for lead optimization.[1] |
| LogP (Octanol/Water) | 2.1 – 2.5 | Moderate lipophilicity; likely CNS permeable. |
| Topological Polar Surface Area (TPSA) | ~39 Ų | High permeability (TPSA < 90 Ų often correlates with BBB penetration). |
| pKa (Basic Amine) | 9.2 ± 0.5 | Predominantly protonated (cationic) at pH 7.4. |
| H-Bond Donors | 2 | From the primary amine (-NH₂).[1] |
| H-Bond Acceptors | 2 | From the furan oxygen and amine nitrogen.[1] |
| Rotatable Bonds | 2 | C3-CH₂ and CH₂-NH₂ bonds.[1] |
Synthetic Pathways
Synthesis of 4-substituted benzofurans requires careful orchestration to install the halogen before cyclization or via regioselective functionalization.[1]
Route A: The Salicylaldehyde Strategy (Primary Protocol)
This route builds the benzofuran ring with the chlorine already in place, ensuring regiocontrol.
-
Starting Material: 2-Hydroxy-6-chlorobenzaldehyde (3-chlorosalicylaldehyde).[1]
-
Cyclization: Reaction with ethyl bromoacetate (or chloroacetone) under basic conditions (K
CO , DMF) yields the ethyl 4-chloro-1-benzofuran-2-carboxylate .[1] Note: Isomerization to the 3-carboxylate or direct 3-functionalization via Vilsmeier-Haack is often required if the C2 position is to be unsubstituted.[1] -
Alternative C3-Functionalization: A more direct route to the C3-substituted core involves the Rap-Stoermer reaction or reacting the phenol with 2-bromo-3,3-diethoxyprop-1-ene followed by acid-mediated cyclization.[1]
-
Formylation: Vilsmeier-Haack formylation of 4-chlorobenzofuran introduces the aldehyde at C3.[1]
-
Reductive Amination: The resulting 4-chlorobenzofuran-3-carbaldehyde is treated with hydroxylamine to form the oxime, or directly with ammonia/reducing agent.[1]
-
Step 1: Aldehyde + NH
OAc + NaBH CN Amine. -
Step 2: Nitrile reduction (if C3-CN is generated) using LiAlH
.[1]
-
Route B: Reduction of 3-Carbonitrile[1]
-
Precursor: 4-Chloro-1-benzofuran-3-carbonitrile.[1]
-
Reduction: Catalytic hydrogenation (Raney Ni, H
) or chemical reduction (LiAlH in THF). -
Workup: Acid-base extraction to isolate the primary amine.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow for synthesizing the target molecule from a chlorophenol precursor.
Caption: Step-wise synthetic pathway from 3-chlorophenol to the target benzofuran methanamine via Vilsmeier-Haack formylation and reductive amination.
Medicinal Chemistry Potential
The (4-Chloro-1-benzofuran-3-yl)methanamine structure is a "privileged scaffold," sharing features with several bioactive classes.
Pharmacophore Mapping
-
Cationic Interaction: The protonated amine (at physiological pH) forms ionic bonds with Aspartate (Asp) or Glutamate (Glu) residues in receptor binding pockets (common in GPCRs like 5-HT
and Dopamine D ). -
Hydrophobic Clamp: The 4-Cl substituent sits in a hydrophobic pocket.[1] In serotonin receptors, 4-substituted aromatics often show enhanced selectivity by exploiting specific steric constraints in the orthosteric binding site.
-
Bioisosterism: The benzofuran ring is a bioisostere of indole (found in Serotonin/Tryptophan) and naphthalene. The 4-Cl mimics the steric bulk of a methyl group but with different electronic properties.
Therapeutic Applications[2][4][5][6][7][8]
-
5-HT
Agonists: Analogs of this scaffold are investigated for obesity and antiepileptic treatments. The 4-chloro group often improves metabolic stability compared to the unsubstituted analog.[1] -
Kinase Inhibition: The benzofuran core can act as the "hinge binder" in ATP-competitive kinase inhibitors, with the amine extending into the solvent-exposed region or interacting with the ribose-binding pocket.[1]
-
Melatonin Receptor Ligands: The structural similarity to melatonin (indole-based) suggests potential affinity for MT
/MT receptors, provided the amine is acylated.
Interaction Network Diagram
This diagram visualizes how the molecule interacts with a hypothetical GPCR binding pocket.
Caption: Pharmacophore interaction map showing key binding modes of the 4-chlorobenzofuran scaffold within a hypothetical receptor active site.[1]
Analytical Characterization
Researchers synthesizing this compound should expect the following spectral signatures:
-
H NMR (DMSO-d
, 400 MHz):-
8.2–8.5 (br s, 2H, NH
or NH if salt). - 7.9 (s, 1H, H-2 of furan ring).
- 7.2–7.5 (m, 3H, Benzene protons). Note: The 4-Cl substitution pattern will simplify the splitting to a doublet-doublet-doublet or similar pattern depending on resolution.
-
4.1 (s, 2H, CH
-NH ).
-
8.2–8.5 (br s, 2H, NH
-
MS (ESI+):
-
[M+H]
peak at m/z ~182.0 (matches Cl isotope). -
Characteristic M+2 peak at m/z ~184.0 (
Cl isotope, ~33% height of M+H).
-
References
-
ChemSrc. (2025). (4-Chloro-1-benzofuran-3-yl)methanamine - CAS 1824406-12-3.[1][4] Retrieved from [Link]
-
PubChem. (2025). Benzofuran Derivatives and Structural Analogs. National Library of Medicine. Retrieved from [Link]
-
MDPI. (2024). Synthesis of Benzofuran Derivatives via Cyclization. Retrieved from [Link]
-
Common Organic Chemistry. (2025). Reductive Amination Protocols. Retrieved from [Link]
